molecular formula C12H15ClO2S B12547183 2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride CAS No. 177351-56-3

2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride

Cat. No.: B12547183
CAS No.: 177351-56-3
M. Wt: 258.76 g/mol
InChI Key: NODVLMISUCPDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a 4-methoxyphenyl group attached to a sulfanyl group, which is further connected to a 2-methylpropanoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride typically involves the reaction of 4-methoxybenzyl mercaptan with 2-methylpropanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and thioesters.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

    Sulfoxides and Sulfones: Formed through oxidation.

    Alcohols and Thiols: Formed through reduction.

Scientific Research Applications

2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Material Science: Utilized in the preparation of functionalized polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic and biological applications to modify and study different molecular systems.

Comparison with Similar Compounds

Similar Compounds

    2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride.

    4-Methoxybenzyl chloride: Contains the 4-methoxyphenyl group but lacks the sulfanyl and acyl chloride functionalities.

    2-Methylpropanoyl chloride: Contains the acyl chloride group but lacks the 4-methoxyphenyl and sulfanyl groups.

Uniqueness

2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride is unique due to the combination of the 4-methoxyphenyl, sulfanyl, and acyl chloride functionalities. This unique structure imparts specific reactivity and properties that are not found in the individual components or other similar compounds.

Properties

CAS No.

177351-56-3

Molecular Formula

C12H15ClO2S

Molecular Weight

258.76 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-2-methylpropanoyl chloride

InChI

InChI=1S/C12H15ClO2S/c1-12(2,11(13)14)16-8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3

InChI Key

NODVLMISUCPDBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)Cl)SCC1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.